

Spectroscopic Profile of Ethyl Nitrite: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **ethyl nitrite** (C₂H₅ONO), a volatile and reactive organic nitrite. The following sections detail the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, offering key data for its identification and analysis. Detailed experimental protocols are also provided to aid in the replication of these spectroscopic measurements.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **ethyl nitrite** is characterized by the presence of strong absorption bands corresponding to the vibrations of its constituent bonds. Due to the presence of rotational isomers (cis and trans conformers), some absorption bands may appear as doublets.

Table 1: Characteristic Infrared Absorption Peaks for Ethyl Nitrite



Wavenumber (cm⁻¹)	Vibrational Mode	Intensity
~2990 - 2880	C-H stretch (in CH3 and CH2)	Medium to Strong
~1650	N=O stretch	Strong
~1050	C-O stretch	Strong
~850	N-O stretch	Strong

Note: The exact peak positions can vary slightly depending on the physical state of the sample (gas, liquid, or solution) and the specific instrument used.

Experimental Protocol for FT-IR Spectroscopy

Given that **ethyl nitrite** is a volatile liquid, the following "neat" sample protocol is recommended for obtaining a high-quality FT-IR spectrum.

- Sample Preparation:
 - Ensure the FT-IR spectrometer's sample compartment is clean and dry.
 - Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr). Handle the plates by their edges to avoid contamination from fingerprints.
 - In a well-ventilated fume hood, carefully place a single drop of neat ethyl nitrite onto the center of one salt plate using a clean glass pipette.
 - Gently place the second salt plate on top of the first, allowing the liquid to spread evenly
 and form a thin film between the plates. Avoid applying excessive pressure, which could
 damage the plates.
- Data Acquisition:
 - Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.



- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
- Post-Analysis:
 - Remove the salt plates from the spectrometer.
 - In the fume hood, carefully separate the plates and clean them thoroughly with a suitable volatile solvent (e.g., dry acetone or isopropanol) and a soft, lint-free cloth.
 - Store the cleaned plates in a desiccator to prevent fogging from atmospheric moisture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **ethyl nitrite**, both ¹H and ¹³C NMR are valuable for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of **ethyl nitrite** is relatively simple and highly characteristic. It exhibits two signals corresponding to the two distinct proton environments: the methyl (-CH₃) and methylene (-CH₂) groups of the ethyl fragment.[1] The methylene protons are adjacent to the electron-withdrawing nitroso group, causing them to be deshielded and appear at a higher chemical shift.[1] The n+1 rule of spin-spin splitting is followed, resulting in a triplet for the methyl protons (split by the two methylene protons) and a quartet for the methylene protons (split by the three methyl protons).[1]

Table 2: ¹H NMR Spectroscopic Data for **Ethyl Nitrite**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~1.4	Triplet	ЗН	-СН₃	~7
~4.5	Quartet	2H	-O-CH ₂ -	~7



Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can be influenced by the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **ethyl nitrite** will show two signals, corresponding to the two carbon atoms in the ethyl group. The carbon atom bonded to the oxygen of the nitroso group is more deshielded and will appear at a higher chemical shift.

Table 3: Predicted ¹³C NMR Spectroscopic Data for Ethyl Nitrite

Chemical Shift (δ) ppm	Assignment
~15	-CH₃
~65	-O-CH ₂ -

Note: These are approximate chemical shift values based on typical ranges for similar functional groups.[2] Experimental data for the ¹³C NMR of **ethyl nitrite** is not readily available in the searched literature.

Experimental Protocol for NMR Spectroscopy

Due to the volatility of **ethyl nitrite**, careful sample preparation is crucial for obtaining high-quality NMR spectra.

Sample Preparation:

- In a fume hood, prepare a solution of ethyl nitrite in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small, clean vial. For ¹H NMR, a concentration of 1-5 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg/mL may be necessary.[3]
- Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample volume should be approximately 0.6-0.7 mL.[3]
- Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent. For long-term or variable-temperature experiments, flame-sealing the tube may be necessary.



[3]

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Allow the sample to equilibrate to the probe temperature (typically 298 K).
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
 - Acquire the ¹H and/or ¹³C NMR spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Alkyl nitrites, including **ethyl nitrite**, exhibit characteristic absorption bands in the ultraviolet region. These absorptions are primarily due to $n \to \pi^*$ electronic transitions associated with the nitroso (-N=O) chromophore.

Table 4: UV-Vis Spectroscopic Data for Ethyl Nitrite

λmax (nm)	Molar Absorptivity (ε) (L mol ⁻¹ cm ⁻¹)	Solvent
~354	~70	Not Specified

Note: The UV-Vis absorption spectrum of nitrite ions in aqueous solution shows a characteristic peak around 354 nm.[4] While specific data for pure **ethyl nitrite** is scarce in the readily available literature, the absorption is expected to be in a similar region due to the nitroso chromophore.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

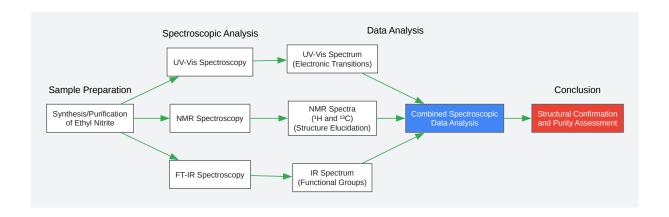


- Prepare a dilute solution of ethyl nitrite in a suitable UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be chosen such that the absorbance at λmax is within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Prepare a blank solution containing only the solvent.
- Data Acquisition:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
 - Set the desired wavelength range for the scan (e.g., 200-450 nm).
 - Fill a clean quartz cuvette with the blank solvent and place it in the reference beam of the spectrophotometer.
 - Fill another matched quartz cuvette with the ethyl nitrite solution and place it in the sample beam.
 - Record the baseline with the blank solution.
 - Acquire the absorption spectrum of the ethyl nitrite solution.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λmax).
 - If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and I is the path length of the cuvette in cm.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like **ethyl nitrite**.





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Caption: Workflow for the spectroscopic characterization of ethyl nitrite.

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- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Nitrite: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085821#spectroscopic-characterization-of-ethyl-nitrite-ir-nmr-uv-vis]



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